1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Description
This compound features a quinoline core substituted with methoxy (6-position) and three methyl groups (2,2,4-positions). A pyrimidin-2-ylsulfanyl group is linked via an ethanone bridge. The quinoline moiety is known for its role in medicinal chemistry due to its planar aromatic structure, enabling interactions with biological targets like enzymes or DNA .
Properties
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-11-19(2,3)22(16-7-6-14(24-4)10-15(13)16)17(23)12-25-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGUZJJNRKTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=CC=N3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone)
- Core Structure: 3,4-Dihydroquinoline (partially saturated quinoline ring).
- Substituents : 4-Phenyl, pyrimidinylthio, and methyl groups.
- A phenyl group at the 4-position (vs. methoxy at 6-position in the target) may increase hydrophobicity.
- Activity : Explicitly cited as a prostate cancer therapeutic .
N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide ()
- Core Structure: Dihydroisoquinoline (benzazepine analog).
- Substituents : 4-Chlorophenyl, methanesulfonamide.
- Key Differences: The isoquinoline core differs in nitrogen positioning, affecting electronic properties. A sulfonamide group replaces the pyrimidinylsulfanyl, altering hydrogen-bonding capacity.
- Activity: Not explicitly stated but likely targets ion channels or enzymes due to sulfonamide functionality .
1-{2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone ()
- Core Structure : Quinazoline (two nitrogen atoms in the bicyclic system).
- Substituents: Ethyl, methyl, and pyrimidinylamino groups.
- quinoline. Amino linkage to pyrimidine (vs. sulfanyl in the target) modifies electronic and steric profiles.
- Activity: Not specified, but quinazolines are known kinase inhibitors .
2-Phenyl-1-(pyridin-2-yl)ethanone ()
- Core Structure: Pyridine (monocyclic) with ethanone-linked phenyl.
- Substituents : Phenyl and pyridinyl groups.
- Simpler structure with fewer substituents.
- Activity : Cited as a synthetic intermediate with possible biological target interactions .
Structural and Functional Comparison Table
Research Findings and Implications
- Quinoline vs. Dihydroquinoline: The fully aromatic quinoline in the target compound may enhance DNA intercalation compared to AR54’s dihydroquinoline, but reduced solubility could limit bioavailability .
- Methoxy vs.
- Pyrimidinylsulfanyl vs. Sulfonamide: The pyrimidinylsulfanyl group offers dual hydrogen-bond acceptor sites (sulfur and pyrimidine N), whereas sulfonamides () are stronger hydrogen-bond donors .
- Quinazoline Derivatives: The quinazoline core’s dual nitrogen atoms () may confer higher affinity for ATP-binding pockets in kinases compared to quinoline-based compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
